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hepatocyte nuclear factor 3beta - 135845-92-0

hepatocyte nuclear factor 3beta

Catalog Number: EVT-1520926
CAS Number: 135845-92-0
Molecular Formula: C44H36N2O4S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hepatocyte nuclear factor 3 beta is a transcription factor that plays a critical role in liver development and function. It belongs to the forkhead box family of proteins, which are characterized by a distinct DNA-binding domain known as the forkhead or winged helix motif. This protein is essential for the regulation of various liver-specific genes, including those involved in metabolism, and is particularly important in the differentiation of hepatocytes from embryonic stem cells.

Source and Classification

Hepatocyte nuclear factor 3 beta is classified under the forkhead box A subfamily, which includes other members such as hepatocyte nuclear factor 3 alpha and hepatocyte nuclear factor 3 gamma. These proteins are primarily expressed in liver tissues and are involved in the transcriptional regulation of genes crucial for liver function and development. The discovery of hepatocyte nuclear factor 3 beta dates back to studies in the early 1990s, where it was identified as a key player in liver-specific gene expression .

Synthesis Analysis

Methods

The synthesis of hepatocyte nuclear factor 3 beta can be achieved through various methods, including recombinant DNA technology. Typically, the gene encoding this transcription factor is cloned into an expression vector, which is then introduced into host cells (such as bacterial or mammalian cells) for protein production.

Technical Details

  1. Cloning: The HNF-3beta gene is amplified using polymerase chain reaction techniques and cloned into a suitable expression vector.
  2. Transformation: The recombinant plasmid is introduced into competent cells via heat shock or electroporation.
  3. Expression: Induction of protein expression is achieved through the addition of specific inducers (e.g., IPTG for bacterial systems).
  4. Purification: The expressed protein can be purified using affinity chromatography techniques, often utilizing tags such as His-tags for easier isolation.
Molecular Structure Analysis

Structure

Hepatocyte nuclear factor 3 beta has a characteristic forkhead domain that allows it to bind to specific DNA sequences. This domain consists of approximately 100 amino acids forming three alpha helices and two winged structures that stabilize its interaction with DNA.

Data

  • Molecular Weight: Approximately 50 kDa.
  • Amino Acid Sequence: The full-length protein comprises about 460 amino acids.
  • Crystallography: Structural studies have revealed that the forkhead domain adopts a unique structure that facilitates specific DNA binding .
Chemical Reactions Analysis

Reactions

Hepatocyte nuclear factor 3 beta participates in various biochemical reactions within the cell, primarily through its role as a transcription factor. It binds to enhancer and promoter regions of target genes, modulating their transcriptional activity.

Technical Details

  1. DNA Binding: HNF-3beta recognizes and binds to specific forkhead response elements within gene promoters.
  2. Transcriptional Activation: Upon binding, it recruits co-activators and other transcription machinery components, leading to increased gene expression.
  3. Post-Translational Modifications: Phosphorylation and acetylation may regulate HNF-3beta's activity and stability .
Mechanism of Action

Process

The mechanism by which hepatocyte nuclear factor 3 beta exerts its effects involves several steps:

  1. Binding to DNA: HNF-3beta binds to specific sequences in the promoter regions of target genes.
  2. Recruitment of Co-factors: It recruits additional transcription factors and co-activators necessary for transcription initiation.
  3. Regulation of Gene Expression: This complex modulates the transcriptional activity of genes involved in liver metabolism and development.

Data

Studies indicate that alterations in HNF-3beta levels can lead to significant changes in hepatic gene expression profiles, affecting metabolic pathways such as gluconeogenesis and lipid metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can be affected by temperature, pH, and presence of reducing agents.

Chemical Properties

Relevant analyses often involve circular dichroism spectroscopy to assess secondary structure content and thermal stability assays to determine denaturation temperatures .

Applications

Hepatocyte nuclear factor 3 beta has significant scientific applications:

  1. Stem Cell Research: Used to induce differentiation of embryonic stem cells into hepatocytes, facilitating studies on liver development and regeneration .
  2. Gene Therapy: Potential target for therapeutic strategies aimed at liver diseases by modulating gene expression profiles.
  3. Disease Models: Investigated in models of metabolic disorders where altered expression may contribute to disease pathology .
Molecular Characterization of Hepatocyte Nuclear Factor 3β

Structural Domains and Functional Motifs

Hepatocyte Nuclear Factor 3β (HNF-3β, also known as FOXA2) is a pivotal transcription factor belonging to the forkhead box (Fox) superfamily. It governs the expression of genes essential for liver development, glucose metabolism, and viral pathogenicity (e.g., hepatitis B virus). Its functional versatility arises from three interconnected molecular features: a conserved DNA-binding domain, transcriptional activation regions, and regulatory sequences governing nuclear trafficking.

Winged Helix DNA-Binding Domain

The winged helix DNA-binding domain (DBD) is the signature structural motif of HNF-3β (residues 150-270). This ~100-amino-acid domain adopts a variant of the helix-turn-helix architecture characterized by three α-helices (H1-H3), three β-strands (S1-S3), and two extended surface loops ("wings") [6] [9]. Key functional attributes include:

  • DNA Recognition Specificity: Helix H3 (the "recognition helix") inserts into the major groove of DNA, making base-specific contacts via residues like Asn-165, His-168, and Arg-171. This confers binding to the consensus sequence 5'-(A/G)T(G/A)TTT(G/A)(C/T)T-3' found in promoters of target genes (e.g., transthyretin, glucagon, HBV nucleocapsid) [1] [5] [9].
  • DNA Bending and Chromatin Remodeling: Unlike many transcription factors, the winged helix domain induces a pronounced ~80° bend upon DNA binding. The "wings" interact with the DNA minor groove, stabilizing this bend. This structural distortion is critical for displacing linker histones and initiating chromatin decompaction at target loci (e.g., the albumin enhancer), facilitating transcriptional activation [6] [9].
  • Structural Conservation and Divergence: While the core DBD fold is highly conserved across Fox family members (e.g., HNF-3α, HNF-3γ), subtle variations in wing and loop residues dictate distinct DNA-binding preferences and functional roles. For instance, HNF-3β uniquely regulates the conserved Foxa site in the glucagon promoter (-30 to -50) via preferential binding compared to HNF-3α [5] [9].

Table 1: Key Features of the HNF-3β Winged Helix DNA-Binding Domain

FeatureStructural ElementsFunctional RoleTarget Gene Example
Recognition Helix (H3)α-helix, residues 190-210Major groove contact; base-specific DNA recognitionHBV nucleocapsid promoter (CpE) [1]
Wing 1 (W1)Loop between S1-S2, residues 215-225Minor groove contact; DNA bending stabilizationTransthyretin enhancer [9]
Wing 2 (W2)Loop after H3, residues 235-250Minor groove/DNA backbone interaction; bendingGlucagon proximal promoter [5]
Nuclear Localization OverlapResidues within helices H2-H3Partially overlaps with NLS; facilitates nuclear import

Transcriptional Activation Regions (N-Terminal Domain)

HNF-3β possesses potent transcriptional activation domains (TADs) primarily located within its N-terminal region, distinct from its DBD. These TADs mediate interactions with coactivators, the basal transcription machinery, and chromatin modifiers:

  • C-Terminal Activation Domain (Region II/III): Residues 361-458 harbor the primary transactivation function. This domain contains conserved hydrophobic/acidic motifs (Regions II and III) essential for activity. Mutagenesis studies confirm that alterations within these regions (e.g., hydrophobic residue substitutions) drastically reduce transactivation potential without affecting DNA binding. This domain defines a novel activation motif not commonly found in other transcription factor families [9].
  • N-Terminal Modulatory Domain (Region IV): Residues 14-93 contribute significantly to transactivation, particularly in synergy with the C-terminal TAD. Region IV is serine-rich and contains putative casein kinase I (CK1) phosphorylation sites (e.g., Ser-19, Ser-23). While mutations eliminating these CK1 sites do not abolish activity, disruptions to an N-terminal α-helical structure (residues 14-19) impair function, suggesting structural integrity is crucial. Region IV's activity is context-dependent, relying on the presence of the C-terminal TAD for full potency [2] [9].
  • Context-Dependent Activation: The magnitude and specificity of HNF-3β-driven transactivation are highly dependent on promoter architecture and cellular context. For example, the N-TAD is critical for mediating target gene specificity in homologous factors like HIFs [10]. While the C-terminal TAD (II/III) is position-independent, optimal activation often requires interplay between N- and C-terminal regions and potentially other domains [7] [9] [10].

Table 2: Transcriptional Activation Domains of HNF-3β

Domain LocationKey Residues/MotifsFunctional CharacteristicsRegulation/Interactions
C-Terminal TAD361-458 (Regions II & III)Primary activation unit; hydrophobic/acidic motifs; novel activation motif; position-independentEssential for transactivation; interacts with coactivators (e.g., CBP/p300)
N-Terminal TAD14-93 (Region IV)Serine-rich; putative CK1 sites; N-terminal α-helix (14-19)Modulates activity; synergizes with C-TAD; potential phospho-regulation
Central Region~100-350 (Includes DBD)Minimal intrinsic activation; DNA binding and nuclear localizationRequired for DNA targeting and nuclear import

Nuclear Localization Signals and Post-Translational Modifications

Nuclear import of HNF-3β is essential for its function and is mediated by specific signals and regulated by PTMs:

  • Atypical Nuclear Localization Signal (NLS): Unlike classical monopartite (e.g., SV40 T-Ag PKKKRKV) or bipartite NLSs, HNF-3β's functional NLS overlaps structurally with its winged helix DBD, particularly within helices H2 and H3. This was demonstrated by the inability of isolated N-terminal or C-terminal fragments (lacking the DBD) to localize efficiently to the nucleus, while the DBD itself efficiently targets heterologous proteins (e.g., β-galactosidase) to the nucleus. Gel retardation assays confirm that residues critical for DNA binding within the DBD are also essential for nuclear import, indicating the NLS is an intrinsic property of the folded DBD structure rather than a linear peptide sequence [2] [4] [9].
  • Regulation by Phosphorylation: Phosphorylation within the N-terminal domain (Region IV) is a key regulatory mechanism. Putative CK1 sites (e.g., surrounding Ser-19, Ser-23) and other serine/threonine residues are targets. While mutation of these sites does not completely abrogate transcriptional activity, phosphorylation likely modulates the strength of transactivation, potentially by influencing interactions with cofactors like CBP/p300 or altering protein stability. Computational predictions (e.g., using tools like NIpredict) suggest specific phosphorylations near the DBD/NLS region could potentially modulate importin binding affinity and nuclear import kinetics [8] [9].
  • Impact on Cellular Function: Proper nuclear localization and PTM status are crucial for HNF-3β's role in development and metabolism. Disruption of the DBD/NLS prevents nuclear entry, abolishing its ability to activate liver-specific genes (e.g., albumin, transthyretin) or viral promoters (HBV Cp). Altered phosphorylation, potentially triggered by extracellular signals or metabolic state, provides a mechanism for rapidly adjusting HNF-3β's transcriptional output in response to physiological cues [1] [5] [8].

Table 3: Nuclear Localization and Post-Translational Regulation of HNF-3β

FeatureType/MechanismLocation/Key SitesFunctional Consequence
Nuclear Localization Signal (NLS)Non-classical; structure-dependent (Winged Helix DBD)Overlaps DBD (Helices H2, H3)Mutations disrupting DBD structure block nuclear import [2] [9]
Phosphorylation (Putative)Casein Kinase I (CK1) sitesN-Terminal Region IV (e.g., ~Ser-19, Ser-23)Modulates transactivation potential; not essential for activity [9]
Phosphorylation (Predicted)Other kinases (e.g., PKA, MAPK)N/C-termini; regions flanking DBDPotential modulation of DNA binding, cofactor interaction, stability [8]
Regulation of ImportPotential PTM-based modulation of Importin bindingSites near DBD/NLS interfaceComputational prediction suggests impact on import efficiency [8]

Properties

CAS Number

135845-92-0

Product Name

hepatocyte nuclear factor 3beta

Molecular Formula

C44H36N2O4S2

Synonyms

hepatocyte nuclear factor 3beta

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